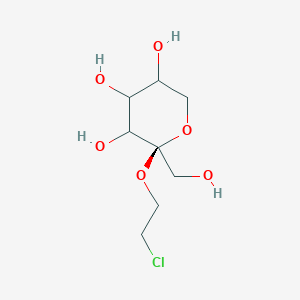
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a chloroethoxy substituent, makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected form of tetrahydropyran and a chloroethanol derivative.
Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. Common protecting groups include silyl ethers and acetals.
Nucleophilic Substitution: The chloroethanol derivative undergoes nucleophilic substitution with the protected tetrahydropyran to introduce the chloroethoxy group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloroethoxy group can be reduced to form ethoxy derivatives.
Substitution: The chloroethoxy group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of azido or thiol derivatives.
科学研究应用
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence cellular pathways such as signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
(2S,3S,4R,5R)-2-(2-Methoxyethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(2S,3S,4R,5R)-2-(2-Ethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness
(2S,3S,4R,5R)-2-(2-Chloroethoxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is unique due to the presence of the chloroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C8H15ClO6 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC 名称 |
(2S)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5?,6?,7?,8-/m1/s1 |
InChI 键 |
UNKSWTOXDXZLNE-ZKBGSAEASA-N |
手性 SMILES |
C1C(C(C([C@](O1)(CO)OCCCl)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



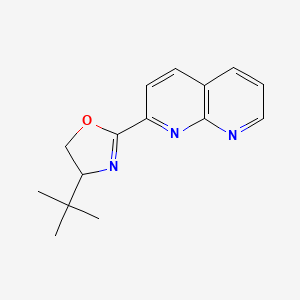

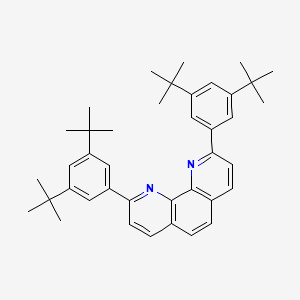
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
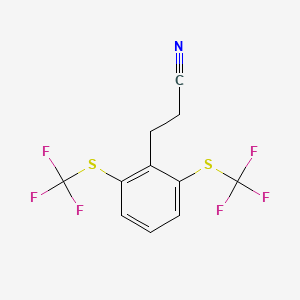
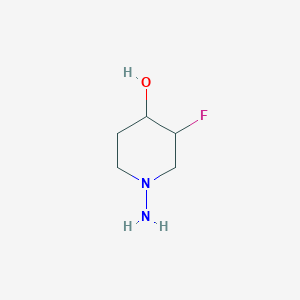
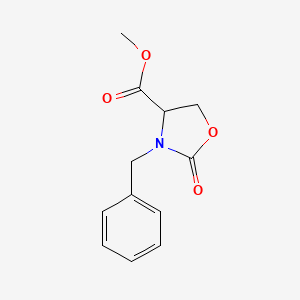
![2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
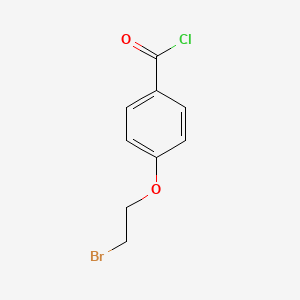
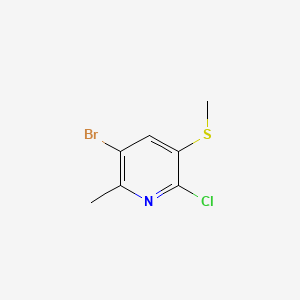
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
